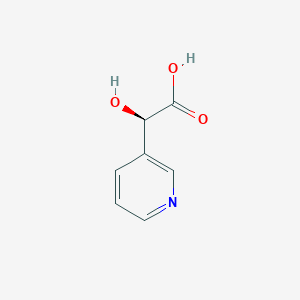
(2R)-2-hydroxy-2-(pyridin-3-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-2-(3-pyridyl)acetic acid is a chiral compound featuring a pyridine ring substituted with a hydroxyacetic acid moiety. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both a hydroxyl group and a carboxylic acid group makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-hydroxy-2-(3-pyridyl)acetic acid typically involves the use of Meldrum’s acid derivatives. The process begins with the nucleophilic substitution of activated pyridine-N-oxides, followed by ring-opening and decarboxylation reactions . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production methods often employ palladium-catalyzed cross-coupling reactions with lithium enolates or silyl enol ethers . These methods are favored for their efficiency and scalability, allowing for the production of large quantities of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: ®-2-Hydroxy-2-(3-pyridyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halopyridines and activated methylene compounds are employed under conditions of palladium-catalyzed cross-coupling.
Major Products:
Oxidation: Formation of 2-keto-2-(3-pyridyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(3-pyridyl)ethanol.
Substitution: Formation of various substituted pyridylacetic acid derivatives.
Scientific Research Applications
®-2-Hydroxy-2-(3-pyridyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-hydroxy-2-(3-pyridyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing its biological activity .
Comparison with Similar Compounds
2-Pyridylacetic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Hydroxy-2-pyridylacetic acid: Similar structure but with the hydroxyl group in a different position, affecting its chemical properties and biological activity.
2-(1-Amidoalkyl)pyridines: Structurally related but with an amide group, leading to different chemical behavior.
Uniqueness: ®-2-Hydroxy-2-(3-pyridyl)acetic acid is unique due to its chiral nature and the presence of both hydroxyl and carboxylic acid groups
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C7H7NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h1-4,6,9H,(H,10,11)/t6-/m1/s1 |
InChI Key |
CEJOQRNGUDYAKK-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


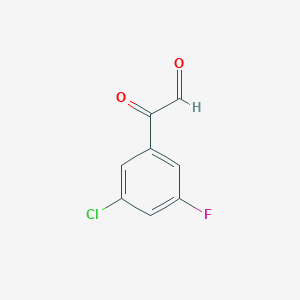
![N-[4-(4,6-Dichloro-pyrimidin-2-yloxy)-phenyl]-acetamide](/img/structure/B8283314.png)
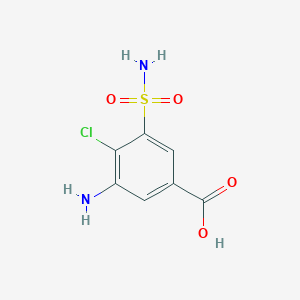
![(+/-)[2-Ethyl-1-phenyl-2-(1-pyrrolidinyl)butyl]amine](/img/structure/B8283331.png)

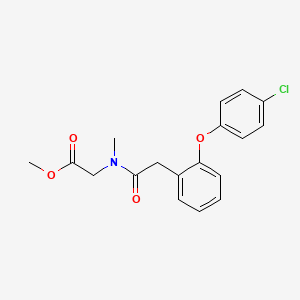
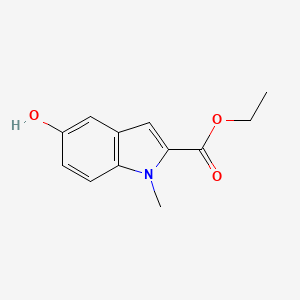

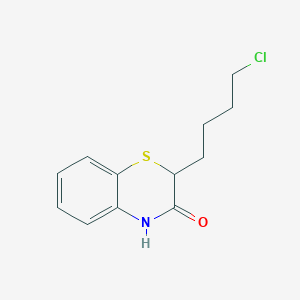
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxamidine](/img/structure/B8283368.png)
![2-[(2,5-Difluorophenyl)-hydroxymethyl]pyridine](/img/structure/B8283369.png)
![1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene](/img/structure/B8283384.png)

![1-[6-(4-Trifluoromethyl-phenyl)-pyridin-3-yl]-propan-1-ol](/img/structure/B8283405.png)
